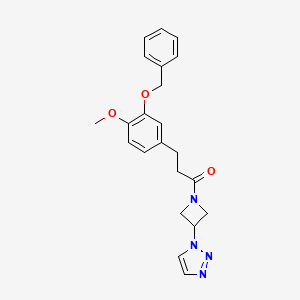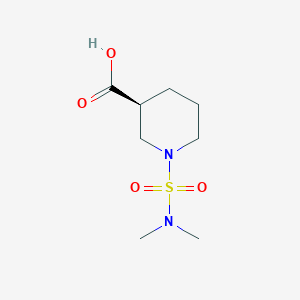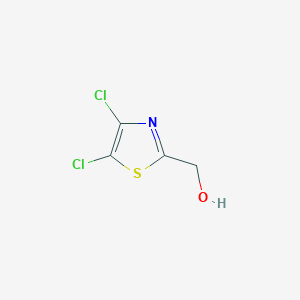
(4,5-二氯-1,3-噻唑-2-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dichloro-1,3-thiazol-2-yl)methanol is a chemical compound with the molecular formula C4H3Cl2NOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse biological activities and is used in various scientific research applications.
科学研究应用
(Dichloro-1,3-thiazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the production of biocides, fungicides, and other industrial chemicals.
作用机制
Target of Action
Thiazole derivatives, which include (4,5-dichloro-1,3-thiazol-2-yl)methanol, have been found to exhibit diverse biological activities, suggesting they may interact with a variety of targets .
Mode of Action
Thiazole compounds, in general, are known to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Thiazole compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole compounds, in general, have been found to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
Thiazoles, including (4,5-Dichloro-1,3-thiazol-2-yl)methanol, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can be either inhibitory or stimulatory, affecting the function of these biomolecules
Cellular Effects
(4,5-Dichloro-1,3-thiazol-2-yl)methanol can have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that (4,5-Dichloro-1,3-thiazol-2-yl)methanol could potentially interact with biomolecules through these mechanisms, leading to changes in gene expression, enzyme inhibition or activation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloro-1,3-thiazol-2-yl)methanol typically involves the reaction of thiazole derivatives with chlorinating agents. One common method includes the chlorination of 1,3-thiazole-2-methanol using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
In an industrial setting, the production of (Dichloro-1,3-thiazol-2-yl)methanol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
化学反应分析
Types of Reactions
(Dichloro-1,3-thiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of functionalized thiazole derivatives.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
(Dichloro-1,3-thiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and a hydroxyl group on the thiazole ring enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields.
属性
IUPAC Name |
(4,5-dichloro-1,3-thiazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NOS/c5-3-4(6)9-2(1-8)7-3/h8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGCWDFWSQKJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=C(S1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)
![4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2575665.png)
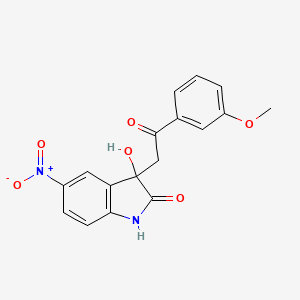
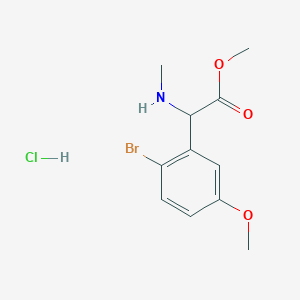
![Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B2575669.png)
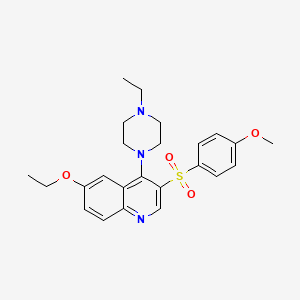
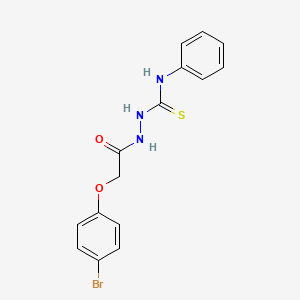
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2575673.png)
![3-Fluoro-8-(2-methyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2575676.png)

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2575679.png)
